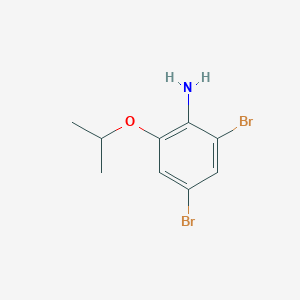
2,4-Dibromo-6-isopropoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-isopropoxyaniline is an organic compound with the molecular formula C₉H₁₁Br₂NO. It is a brominated aniline derivative, characterized by the presence of two bromine atoms at the 2 and 4 positions, and an isopropoxy group at the 6 position on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-isopropoxyaniline typically involves the bromination of 6-isopropoxyaniline. The process can be carried out using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be employed to enhance safety and selectivity during the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-isopropoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-6-isopropoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the isopropoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromoaniline: Lacks the isopropoxy group, making it less sterically hindered and potentially less reactive.
2,6-Dibromoaniline: Lacks the isopropoxy group and has bromine atoms at different positions, affecting its reactivity and applications.
2,4-Dibromo-6-methoxyaniline: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its chemical properties and reactivity.
Uniqueness
2,4-Dibromo-6-isopropoxyaniline is unique due to the presence of both bromine atoms and the isopropoxy group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H11Br2NO |
|---|---|
Poids moléculaire |
309.00 g/mol |
Nom IUPAC |
2,4-dibromo-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11Br2NO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,12H2,1-2H3 |
Clé InChI |
HUNJANAMOGNWOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CC(=C1)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


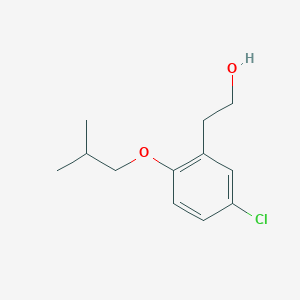
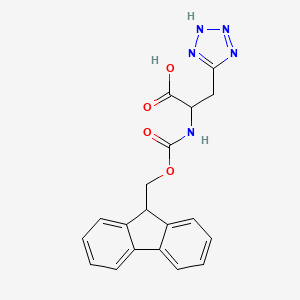

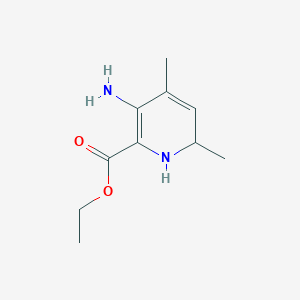

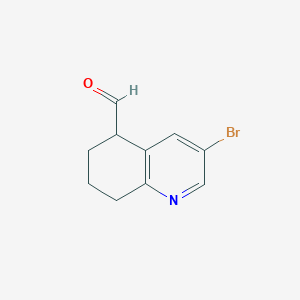
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
![5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B12989026.png)
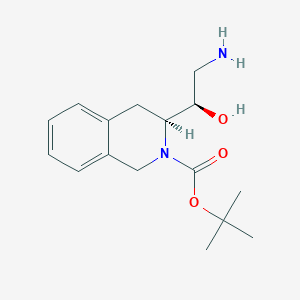
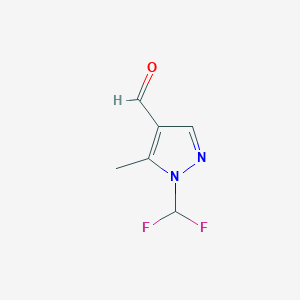
![1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)

